4-Phenylcubane-1-carboxylic acid
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Overview
Description
4-Phenylcubane-1-carboxylic acid is a unique organic compound characterized by a cubane core structure with a phenyl group and a carboxylic acid functional group attached. The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound. The phenyl group adds aromaticity, while the carboxylic acid group provides reactivity typical of carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcubane-1-carboxylic acid typically involves the construction of the cubane core followed by functionalization. One common method is the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes. This process can be carried out under mild conditions compatible with other oxidizable functional groups, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production methods for carboxylic acids often involve the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be prepared by the reaction of alkyl halides with cyanide ions .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcubane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Conversion to other functional groups.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).
Substitution: Thionyl chloride (SOCl2) for forming acid chlorides, followed by reactions with alcohols or amines.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Scientific Research Applications
4-Phenylcubane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex molecules due to its unique cubane structure.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and polymers due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 4-Phenylcubane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function. The cubane core provides a rigid framework that can affect the spatial arrangement of interacting molecules, potentially leading to unique biological effects .
Comparison with Similar Compounds
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups.
Phenylacetic acid: A simpler aromatic carboxylic acid without the cubane structure.
Benzoic acid: An aromatic carboxylic acid with a benzene ring instead of a cubane core.
Uniqueness: 4-Phenylcubane-1-carboxylic acid is unique due to its cubane core, which imparts high strain and rigidity, leading to distinct chemical and physical properties compared to other carboxylic acids. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-phenylcubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLPNVAQAJEIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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